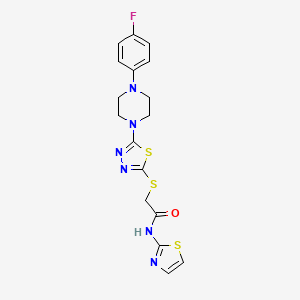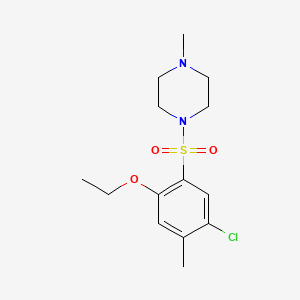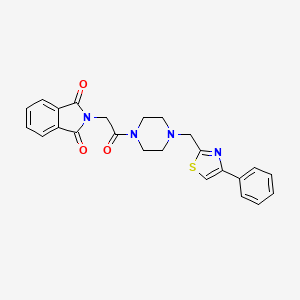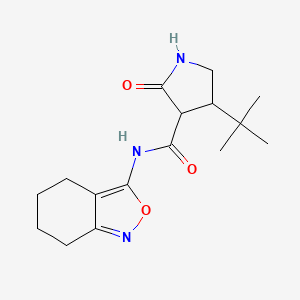
(4-(2-methoxyphenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(4-(2-methoxyphenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone" is a synthetic molecule that appears to be related to a class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, which can include central nervous system effects. The methoxyphenyl group suggests potential interactions with biological targets such as receptors, while the propoxypropylpyrazolyl moiety could contribute to the molecule's overall physicochemical properties and biological activities.
Synthesis Analysis
The synthesis of related piperazine derivatives has been described in the literature. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation, reaction with piperazine, and deacetylation steps, yielding the target product with a yield of over 56.9% . Another synthesis route for 1-(4-aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives involved bromination, cyclization, N-alkylation, and reduction, followed by an acylation reaction with acyl chloride . These methods provide a foundation for the synthesis of the compound , which likely involves similar steps of functional group transformations and coupling reactions.
Molecular Structure Analysis
Crystal structure studies and computational methods such as density functional theory (DFT) calculations have been employed to analyze the molecular structure of piperazine derivatives. For example, novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been synthesized, and their structures were confirmed by single crystal X-ray diffraction, revealing that the piperazine ring adopts a chair conformation . These techniques are crucial for understanding the three-dimensional arrangement of atoms within the molecule and predicting its reactivity.
Chemical Reactions Analysis
The reactivity of piperazine derivatives can be influenced by the presence of different substituents. The benzotriazole moiety, for instance, has been shown to contribute to the affinity for 5-HT1A and 5-HT2 receptors, indicating that the chemical structure of the substituents can significantly affect the biological activity of the molecule . The specific reactivity of the compound would depend on its functional groups and their positions within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are determined by their molecular structure. The presence of methoxy and propoxy groups can affect the molecule's solubility, boiling point, and stability. The intermolecular hydrogen bonds, as observed in related compounds, can contribute to the crystal packing and may influence the compound's melting point and solubility . The molecular Hirshfeld surface analysis can provide insights into the nature of intermolecular contacts, which is important for understanding the compound's behavior in different environments.
Applications De Recherche Scientifique
Molecular Interactions and Pharmacological Activities
Compounds with structures similar to the specified chemical have been extensively studied for their interactions with biological targets such as receptors. For instance, research on cannabinoid receptor antagonists and agonists provides insights into molecular interactions and conformational analyses, leading to the development of pharmacophore models for drug design (Shim et al., 2002) Shimetal.,2002. These studies contribute to understanding how structural modifications influence biological activity and receptor affinity, which is crucial for developing new therapeutic agents.
Synthesis and Chemical Properties
The synthesis of novel compounds with potential antioxidative properties through electrochemical methods demonstrates the versatility of chemical synthesis techniques (Largeron & Fleury, 1998) Largeron & Fleury, 1998. Such research underscores the importance of innovative synthetic routes in creating compounds with enhanced chemical and pharmacological profiles.
Antimicrobial and Antifungal Activities
Numerous studies have explored the antimicrobial and antifungal potentials of compounds bearing a resemblance to the specified chemical structure. For instance, the synthesis and evaluation of pyridine derivatives and pyrazole carboxamide derivatives have shown variable and significant activities against bacteria and fungi, highlighting their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011; Lv, Ding, & Zhao, 2013) Pateletal.,2011 Lvetal.,2013. These findings contribute to the ongoing search for new antimicrobial compounds amidst rising antibiotic resistance.
Analgesic and Anticonvulsant Properties
The exploration of novel compounds for their potential in treating pain and convulsions reveals the therapeutic versatility of these molecules. For example, the identification of σ1 receptor antagonists points to new avenues in pain management (Díaz et al., 2020) Dıˊazetal.,2020Díaz et al., 2020Dıˊazetal.,2020, while studies on kojic acid derivatives present new possibilities for anticonvulsant therapies (Aytemir, Septioğlu, & Çalış, 2010) Aytemiretal.,2010.
Orientations Futures
Propriétés
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(3-propoxy-1-propylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-4-10-25-16-17(20(22-25)28-15-5-2)21(26)24-13-11-23(12-14-24)18-8-6-7-9-19(18)27-3/h6-9,16H,4-5,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTRZFHCYOLWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-methoxyphenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride](/img/structure/B2525777.png)
![N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2525781.png)

![7-[1-(3-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525783.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2525788.png)
![3-benzyl-2-isopropyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2525789.png)
![2-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2525792.png)

![Methyl 4-[2-(mesitylamino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2525796.png)

![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2525799.png)